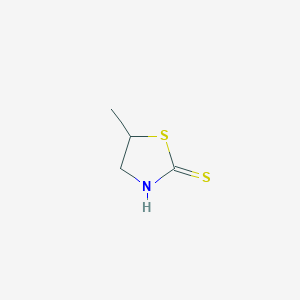

5-Methylthiazolidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

1437-90-7 |

|---|---|

Molecular Formula |

C4H7NS2 |

Molecular Weight |

133.2 g/mol |

IUPAC Name |

5-methyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C4H7NS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) |

InChI Key |

OIKWJUAGJHMOOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=S)S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Methylthiazolidine 2 Thione and Its Derivatives

Cyclization Reactions from N-Propargylamines and Carbon Disulfide

A primary and historically significant route to thiazolidine-2-thiones involves the cyclization reaction between N-propargylamines and carbon disulfide. semanticscholar.orgbeilstein-journals.orgnih.gov This approach offers advantages such as high atom economy and functional group tolerance. nih.gov

Historical Development of Batty and Weedon's Cyclization

The foundational work in this area was conducted in 1949 by Batty and Weedon, who first reported the cyclization of N-propargylamines with carbon disulfide. semanticscholar.orgbeilstein-journals.orgnih.gov Their method involved reacting these two components in refluxing ethanol (B145695), which generally produced 5-methylenethiazolidine-2-thiones in good yields. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org They observed that the reaction proceeded rapidly when conducted in water at 20°C with sodium hydroxide (B78521) as a base. semanticscholar.orgbeilstein-journals.orgnih.gov A key finding from their work was the isomerization of the initially formed 5-methylenethiazolidine-2-thione product into the isomeric 5-methylthiazole-2-thione upon treatment with cold concentrated sulfuric acid. semanticscholar.orgbeilstein-journals.orgkcl.ac.uk This pioneering research established a viable pathway to the thiazolidine-2-thione core structure from readily available starting materials. kcl.ac.uk

Palladium-Catalyzed Cyclocondensation Systems

Over half a century after the initial discovery, advancements in catalysis led to more efficient synthetic protocols. In 2001, Shi and Shen discovered that a palladium catalyst system, specifically Pd(PPh₃)₄ in toluene, significantly accelerated the cyclocondensation reaction between N-propargylamines and carbon disulfide, leading to excellent yields of the desired products. semanticscholar.orgbeilstein-journals.org Following this, other palladium-based systems, such as Pd(OAc)₂ in tetrahydrofuran (B95107) (THF), were also found to be effective for this transformation. beilstein-journals.org These catalytic methods represent a significant improvement over the original thermal conditions, offering faster reaction times and higher efficiency.

Scope and Limitations of N-Propargylamine Approaches

The use of N-propargylamines for synthesizing thiazolidine-2-thiones is a versatile methodology. nih.gov However, the scope and limitations of this approach are still under investigation. semanticscholar.orgbeilstein-journals.org The reactivity can be influenced by the substitution pattern of the N-propargylamine. For instance, α-secondary propargylamines can undergo spontaneous cyclization with carbon disulfide, whereas α-tertiary propargylamines show considerably lower reactivity and may not react under similar conditions without a catalyst. acs.org

Furthermore, the reaction can be selective. Terminal N-propargylamines react with isothiocyanates under microwave irradiation in the presence of an acid catalyst to form 4-substituted 5-methylthiazol-2-amines. semanticscholar.orgnih.gov In contrast, internal N-propargylamines under the same conditions yield imidazolthiones instead of the expected thiazole (B1198619) derivatives. semanticscholar.orgnih.gov While successful for many substrates, terminal N-propargylamines have been reported to fail in certain iodine-substituted cyclization reactions. semanticscholar.org The development of one-pot protocols, such as a sequential A³ coupling-cyclization, has expanded the utility of this method, but the number of reported examples remains limited, indicating a need for further exploration. beilstein-journals.orgacs.org

Copper-Catalyzed Multi-Component Reactions towards Thiazolidin-2-imines (related cyclization pathways)

Related to the synthesis of thiazolidine-2-thiones are copper-catalyzed multi-component reactions that yield thiazolidin-2-imines. researchgate.netacs.org These reactions typically involve the in-situ formation of a propargylamine (B41283) from a primary amine, a ketone, and a terminal alkyne, which then reacts with an isothiocyanate. researchgate.netacs.org The copper catalyst is crucial for promoting the chemo- and regioselective 5-exo-dig S-cyclization of the intermediate propargylthiourea. rsc.orgnih.gov

Mechanistic studies, including DFT calculations, suggest that the copper(I)-catalyzed pathway leading to the sulfur-cyclized product (thiazolidin-2-imine) has a lower energy barrier compared to the nitrogen-cyclized alternative. researchgate.netacs.orgnih.gov This highly regioselective hydrothiolation reaction exclusively forms the five-membered thiazolidine (B150603) ring, with no observation of the six-membered 6-endo-dig cyclization product. rsc.org This methodology has been extended to asymmetric synthesis using chiral copper-pybox complexes, yielding enantiopure thiazolidine-2-imines. rsc.orgresearchgate.net

DABCO-Catalyzed Cyclizations: System Development and Mechanistic Insights

A significant advancement in the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. acs.orgnih.gov This base-catalyzed protocol works efficiently with α-tertiary propargylamines, which are typically less reactive, and carbon disulfide. acs.orgresearchgate.net The reaction proceeds under mild, solvent-free conditions at room temperature with low catalyst loading (15 mol %), furnishing products in good to excellent yields (66–95%). acs.orgnih.gov

The proposed mechanism for the DABCO-catalyzed reaction involves several key steps:

Nucleophilic Attack : The reaction initiates with a nucleophilic attack of the propargylamine on carbon disulfide, forming a zwitterionic intermediate. This step is considered rate-determining. acs.org

Deprotonation : DABCO then acts as a base, abstracting a proton from the nitrogen of the propargylamine to generate a dithiocarbamate (B8719985) anion. acs.org

Cyclization : An intramolecular 5-exo-dig cyclization occurs, where the dithiocarbamate anion attacks the alkyne. nih.gov

Proton Transfer : A final proton transfer from the protonated DABCO yields the final 5-alkenyl-thiazolidine-2-thione product. nih.gov

This methodology has also been successfully integrated into a one-pot, two-step process starting from commercially available amines, ketones, and alkynes via a KA² coupling reaction to form the propargylamine in situ, followed by the DABCO-catalyzed cyclization. acs.orgnih.gov

Table 1: DABCO-Catalyzed Synthesis of 4,4-Disubstituted-1,3-thiazolidine-2-thiones nih.gov Reaction Conditions: Propargylamine (1 equiv), DABCO (15 mol %), CS₂ (5 equiv), 25 °C, 6 h.

| Entry | Propargylamine Substituent (N-group) | Propargylamine Substituent (Alkyne-group) | Yield (%) |

|---|---|---|---|

| 1 | Butyl | Phenyl | 95 |

| 2 | Octyl | Phenyl | 93 |

| 3 | 4-Methoxybenzyl | Phenyl | 95 |

| 4 | 4-Fluorobenzyl | Phenyl | 88 |

| 5 | Butyl | 4-Methoxyphenyl | 92 |

| 6 | Butyl | 4-Fluorophenyl | 66 |

Electrogenerated Base (EGB) Mediated Synthesis

Electrochemical methods provide an alternative, environmentally benign approach to synthesizing thiazolidine-2-thiones. researchgate.netresearchgate.net The use of an electrogenerated base (EGB) allows for reactions to proceed under mild conditions, avoiding the need for strong, hazardous chemical bases. researchgate.netacs.orgacs.org An EGB, such as the cyanomethyl anion formed from the reduction of acetonitrile (B52724), can promote the condensation of substrates like β-amino alcohols with carbon disulfide to yield thiazolidine-2-thiones. researchgate.netresearchgate.net

This method involves the electrolysis of a probase-free acetonitrile solution under galvanostatic conditions, typically using a sacrificial magnesium anode. researchgate.netresearchgate.net The in-situ generated base facilitates the reaction, leading to satisfactory yields of the heterocyclic products. researchgate.netresearchgate.net The strength and amount of the EGB can be precisely controlled by tuning the applied current density and electrolysis duration. researchgate.net This technique has been applied to various reactions, including the synthesis of N-substituted-4-hydroxy-4-methylthiazolidine-2-thione derivatives from the condensation of carbon disulfide, primary arylmethylamines, and chloroacetone. researchgate.netacs.org

Electrolysis of Secondary β-Amino Alcohols with Carbon Disulfide

The synthesis of thiazolidine-2-thiones, including 5-methylthiazolidine-2-thione, can be achieved through the electrolysis of secondary β-amino alcohols in the presence of carbon disulfide. researchgate.netresearchgate.net This method utilizes an electrogenerated base (EGB) to facilitate the reaction. researchgate.netresearchgate.net The process involves the reaction of a secondary β-amino alcohol with carbon disulfide, promoted by the EGB, leading to the formation of the corresponding thiazolidine-2-thione. researchgate.netresearchgate.net The resulting compounds are typically produced in satisfactory yields and can be fully characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), as well as elemental analysis. researchgate.netresearchgate.net

Probase-Free Electrolysis Conditions

A significant advancement in the electrochemical synthesis of thiazolidine-2-thiones is the use of probase-free electrolysis conditions. researchgate.netresearchgate.net In this setup, the electrogenerated base (EGB) is prepared through the galvanostatic electrolysis of acetonitrile, using a sacrificial magnesium anode. researchgate.netresearchgate.net This approach is advantageous as it avoids the need for an external chemical base, which can sometimes complicate the reaction mixture and purification process. The EGB, generated in situ, effectively promotes the reaction between the secondary β-amino alcohol and carbon disulfide to yield the desired thiazolidine-2-thione. researchgate.netresearchgate.net

Reactions Involving α-Methylaminonitriles and Carbon Disulfide

The reaction between α-methylaminonitriles and carbon disulfide provides a pathway to various thiazolidine derivatives, showcasing complex reaction mechanisms and molecular rearrangements.

Formation of 5-Iminothiazolidine-2-thiones and Their Derivatives

The interaction of carbon disulfide with α-methylaminonitriles initially yields 5-iminothiazolidine-2-thiones. cdnsciencepub.comlookchem.comcdnsciencepub.com However, the reaction doesn't stop there. With prolonged reaction times, these initial products can be converted into 5-methyliminothiazolidine-2-thiones and 2,4-dithiohydantoins. cdnsciencepub.comlookchem.comcdnsciencepub.com This subsequent conversion highlights the reactive nature of the initially formed iminothiazolidine-2-thiones.

Apparent Methyl Transfer Mechanisms

A notable aspect of the reaction between α-methylaminonitriles and carbon disulfide is the apparent transfer of a methyl group. cdnsciencepub.com A proposed mechanism for this phenomenon involves several steps. cdnsciencepub.com It is suggested that the process may be initiated by the presence of trace amounts of ammonia (B1221849) or methylamine (B109427). cdnsciencepub.com These species can react with the initially formed 5-iminothiazolidine-2-thione, leading to the formation of the N-methylimine derivative. cdnsciencepub.com For instance, it has been demonstrated that methylamine in aqueous ethanol can displace ammonia from an imine to produce the corresponding N-methylimine. cdnsciencepub.com This observation supports a multi-step reaction sequence involving reversible reactions and the regeneration of the catalytic amine species. cdnsciencepub.com

Halogen-Mediated Cyclization Protocols

Halogen-mediated cyclization represents another effective strategy for the synthesis of thiazolidine-2-thione derivatives, offering high regioselectivity.

Regiospecific Iodocyclization of Allyl Amines

An efficient, one-pot, three-component synthesis of thiazolidine-2-thiones can be achieved through the regiospecific iodocyclization of an allyl amine, carbon disulfide, and iodine. researchgate.netrsc.org This method is known for its simplicity and effectiveness, providing good to high yields of the desired products. rsc.org The reaction proceeds in a regiospecific manner, ensuring the formation of a single structural isomer. rsc.org The resulting iodo-derivatives can be further modified, for example, through dehydrohalogenation to yield thiazole-2(3H)-thiones, or through nucleophilic substitution of the iodine atom. researchgate.net

Interactive Data Table: Synthesis of 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones (7a-c)

| Compound | Yield (%) | Rf | Color | UV (λmax nm) | IR (KBr) (νmax cm-1) | 1H NMR (CDCl3, 400 MHz, δ ppm) | 13C NMR (CDCl3, 100 MHz, δ ppm) |

| 7a | 84 | 0.34 | Yellow crystals | 358.50 | 1742, 1690 | 8.37 (s, 1H), 7.54–6.99 (m, 7H), 3.94 (s, 3H), 2.24 (s, 3H) | 167.43, 165.61, 158.56, 136.26, 132.39, 132.13, 131.29, 130.47, 130.33, 129.94, 129.53, 128.43, 127.14, 121.31, 120.94, 111.23, 55.54, 17.65 |

| 7b | 88 | 0.50 | Green crystals | 358.50 | 1734, 1675 | 8.35 (s, 1H), 7.65–7.21 (m, 7H), 2.26 (s, 3H) | 166.59, 164.92, 136.20, 136.06, 131.85, 131.80, 131.47, 131.37, 130.69, 130.54, 130.11, 128.35, 127.34, 127.22, 124.42, 17.66 |

| 7c | 67 | 0.22 | Light brown crystals | 332.00, 243.50 | 1690, 1607, 1352 | 7.99 (s, 1H), 7.50–7.20 (m, 7H), 2.45 (s, 3H) | 166.97, 165.63, 141.47, 136.23, 134.60, 132.03, 131.33, 130.53, 130.39, 130.06, 130.01, 127.19, 120.07, 17.64 |

Data sourced from a study on the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones. plos.org

Dehydrohalogenation for Thiazole-2(3H)-thiones Formation

The formation of thiazole-2(3H)-thiones can be achieved through the dehydrohalogenation of iodo-derivatives. This method presents a significant pathway for creating these heterocyclic structures. The reaction of dithiocarbamates, prepared from allylamine (B125299) derivatives, with iodine results in the formation of thiazolidine-2-thiones as the primary products. researchgate.net Subsequent dehydrohalogenation of these iodo-intermediates leads to the desired thiazole-2(3H)-thiones. researchgate.net

This protocol offers additional synthetic advantages, including the potential for nucleophilic substitution of the iodine in the products with various nucleophiles like sodium azide (B81097) (NaN3), thiophenol, or dithiocarbamate. researchgate.net In a related domino reaction, 2-bromo-2-aryl acetonitrile can be utilized with sodium carbonate as a base and a catalytic amount of sodium iodide (NaI) to produce 4-aminothiazole-2(3H)-thiones. researchgate.net The presence of NaI is crucial for this reaction's success. researchgate.net

Decarboxylation-Cyclization Strategies for Chiral Thiazolidine-2-thione Derivatives

Stereoselective Synthesis from β-Amino Oxazolidinones

A highly stereoselective and cost-effective method for synthesizing chiral 5-substituted thiazolidine-2-thione derivatives involves the decarboxylation-cyclization of β-amino oxazolidinones. researchgate.netresearchgate.net This reaction is mediated by carbon disulfide (CS2) and allows for the synthesis of derivatives such as those related to linezolid (B1675486). researchgate.netresearchgate.net The process is noted for its mild conditions and efficiency. researchgate.netresearchgate.net

Retention of Chirality in Products

A key feature of the decarboxylation-cyclization strategy is the complete retention of chirality from the starting β-amino oxazolidinone to the final thiazolidine-2-thione product. researchgate.netresearchgate.net This stereospecificity is of significant importance in asymmetric synthesis, where maintaining the desired stereochemistry is paramount. The chirality of the initial linezolid base, for example, is fully preserved in the resulting thiazolidine-2-thione derivative. researchgate.netresearchgate.net

Thiazolidin-2-one Formation from Thiazolidine-2-thiones

Mechanistic Studies of Conversion Pathways

The conversion of thiazolidine-2-thiones to thiazolidin-2-ones has been a subject of mechanistic investigation. One established method involves the reaction of thiazolidine-2-thiones with bromoethanol in the presence of a base like sodium ethoxide. researchgate.net The proposed mechanism for this transformation involves several steps. It is believed that the reaction may proceed through oxidation by atmospheric oxygen or hydrolysis of the thiocarbonyl group, particularly if traces of water are present. nih.govacs.org

In some base-catalyzed syntheses of thiazolidine-2-thiones, the formation of the corresponding thiazolidin-2-one is observed as a side product. nih.govacs.org For instance, in a DABCO-catalyzed synthesis from α-tertiary propargylamines and carbon disulfide, a certain percentage of the thiazolidin-2-one was formed, likely due to oxidation or hydrolysis. nih.govacs.org

Factors Influencing Reaction Yields and Conditions

Several factors have been identified that influence the yield and conditions of the conversion of thiazolidine-2-thiones to thiazolidin-2-ones. The choice of base and solvent, as well as the reaction temperature and time, are critical parameters.

In the synthesis of various substituted thiazolidin-2-ones from their corresponding thiones, the reaction conditions were optimized to achieve moderate to good yields. researchgate.net For example, the reaction of (S)-4-phenyl-thiazolidine-2-thione with bromoethanol and sodium ethoxide in ethanol at 60°C for 4 hours resulted in a 70% yield of the corresponding thiazolidin-2-one. researchgate.net The table below summarizes the reaction conditions and yields for the synthesis of various thiazolidin-2-ones.

Table 1: Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones

| Entry | Thiazolidine-2-thione | Substituents (R, R1, R2) | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2a | H, H, H | 4 h, 80°C | 60 |

| 2 | 2b | (S)-Me, H, H | 4 h, 80°C | 66 |

| 3 | 2c | (S)-Ph, H, H | 4 h, 60°C | 70 |

| 4 | 2d | (S)-iPr, H, H | 5 h, 60°C | 85 |

| 5 | 2e | (S)-iBu, H, H | 4 h, 60°C | 73 |

| 6 | 2f | (S)-Bn, H, H | 5 h, 60°C | 73 |

| 7 | 2g | H, (R)-Ph, H | 4 h, 60°C | 71 |

| 8 | 2h | H, H, (±)-Me | 4 h, 60°C | 67 |

| 9 | 2i | H, H, (R)-Ph | 4 h, 60°C | 79 |

| 10 | 2j | Me, Me, H | 4 h, 60°C | 74 |

| 11 | 2k | H, CH2CH2CH2CH2 | 4 h, 60°C | 79 |

Data sourced from Deng et al., 2011. researchgate.net

General Synthetic Routes and Optimization for Thiazolidine-2-thiones

Reaction of Aminomercaptans with Alkali Metal Hydroxide and Carbon Disulfide

A prevalent and versatile method for synthesizing thiazolidine-2-thiones involves the reaction of an aminomercaptan with carbon disulfide in the presence of an alkali metal hydroxide. google.com The fundamental reaction requires the amino and mercaptan groups to be on adjacent carbon atoms within the aminomercaptan molecule. google.com

The reaction mechanism is initiated by the deprotonation of the thiol group by the alkali metal hydroxide, forming a thiolate. This is followed by the nucleophilic attack of the amine on the carbon disulfide, which is then followed by an intramolecular cyclization. The process is typically carried out in an aqueous medium. google.com While the reaction can proceed at ambient temperatures, it is often conducted at reflux temperatures to enhance the reaction rate. google.com

Various alkali metal hydroxides can be employed, including those of sodium, potassium, rubidium, cesium, and lithium, with sodium and potassium hydroxide being the most common due to their cost-effectiveness and availability. google.com The molar ratios of the reactants can be varied, with a preferred molar ratio of alkali metal hydroxide to aminomercaptan ranging from 10:1 to 2:1 and the molar ratio of carbon disulfide to aminomercaptan from 10:1 to 1:1. google.com

For instance, the synthesis of 4-carboxythiazolidine-2-thione is achieved by reacting cysteine hydrochloride hydrate (B1144303) with sodium hydroxide and carbon disulfide in water. google.com The reaction mixture is typically stirred for an extended period, followed by acidification to precipitate the product. google.com

A similar approach can be used for the synthesis of 5-methylthiazolidine-2-thione by starting with the appropriate aminomercaptan, 1-amino-2-propanethiol. A study reported the synthesis of 5-methylthiazolidine-2-thione in a 48% yield by reacting 1-amino-2-propyl hydrogen sulfate (B86663) with carbon disulfide. lookchem.com

The following table summarizes the reaction conditions for the synthesis of various thiazolidine-2-thiones using this methodology.

| Starting Material | Base | Solvent | Temperature | Product | Yield | Reference |

| Cysteine hydrochloride hydrate | Sodium hydroxide | Water | Room Temperature | 4-Carboxythiazolidine-2-thione | - | google.com |

| 1-Amino-2-propyl hydrogen sulfate | - | - | - | 5-Methylthiazolidine-2-thione | 48% | lookchem.com |

| Amino alcohols | Sodium hydroxide | Aqueous | - | Thiazolidine-2-thiones | - | rsc.org |

| 2-Aminoethanol hydrogen sulfate | Potassium hydroxide | Ethanol | 40°C | Thiazolidine-2-thione | 68.1% | plos.orgplos.org |

Industrial Production Methodologies and Purification Techniques

On an industrial scale, the synthesis of thiazolidine-2-thiones often employs similar principles to the general synthetic routes but with a focus on process optimization, cost-effectiveness, and safety. For instance, N-methylthiazolidine-2-thione has been produced by reacting methylaminoethanol with thionyl chloride in chlorobenzene, followed by treatment with carbon disulfide and concentrated sodium hydroxide solution. google.com This process yielded the product with a high purity of 96-99%. google.com

Purification of thiazolidine-2-thiones is a critical step to ensure the final product meets the required quality standards. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified product crystallizes out, leaving impurities in the solution. google.complos.org For example, thiazolidine-2-thione can be purified by recrystallization from absolute ethanol. plos.org

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. acs.orgnih.gov Silica (B1680970) gel is a common stationary phase, and the choice of eluent (mobile phase) depends on the polarity of the compounds to be separated. acs.orgnih.gov For instance, some thiazolidine-2-thione derivatives are purified using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. nih.gov In some cases, simple filtration through a silica gel plug can be sufficient for purification, which avoids the need for column chromatography. acs.org

Extraction and Washing: Liquid-liquid extraction is often employed to separate the product from the reaction mixture. The product is extracted into an organic solvent, and the organic layer is then washed with solutions like brine or dilute base to remove impurities. nih.gov

Drying: After extraction and washing, the organic solution containing the product is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any residual water before the solvent is evaporated. nih.govub.edu

The selection of a specific purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

The table below outlines various purification techniques used for different thiazolidine-2-thione derivatives.

| Compound | Purification Method | Details | Reference |

| 4-Carboxythiazolidine-2-thione | Crystallization | Trituration with concentrated hydrochloric acid. | google.com |

| Thiazolidine-2-thione | Recrystallization | Dissolved in absolute ethanol. | plos.org |

| Thiazolidine-2-thione Derivatives | Column Chromatography | Eluent: Petroleum ether and ethyl acetate. | nih.gov |

| N-Methylthiazolidine-2-thione | Separation and Drying | Melted product separated and dried in vacuo. | google.com |

| Thiazinanethione | Filtration and Concentration | Filtered, washed with dichloromethane, dried, and concentrated. | ub.edu |

Chemical Reactivity and Functionalization Strategies of 5 Methylthiazolidine 2 Thione

Electrophilic and Nucleophilic Sites in Thiazolidine-2-thiones

The thiazolidine-2-thione ring system is characterized by two primary nucleophilic centers: the exocyclic thione sulfur atom and the endocyclic nitrogen atom. The nitrogen atom's nucleophilicity is significantly enhanced upon deprotonation by a base, forming a resonance-stabilized ambident anion. This anion has nucleophilic character at both the nitrogen and the exocyclic sulfur, allowing for selective functionalization under controlled conditions. The thione sulfur itself is inherently nucleophilic and can react with various electrophiles.

Regioselective Alkylation at Sulfur and Nitrogen Atoms

The alkylation of thiazolidine-2-thiones is a foundational functionalization strategy. The reaction's outcome, leading to either N-alkylation or S-alkylation, is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. While specific studies on the regioselective alkylation of 5-methylthiazolidine-2-thione are not extensively detailed in the surveyed literature, the principles can be derived from studies on the parent compound and its other substituted analogues. researchgate.net

Generally, S-alkylation is favored under conditions that promote the kinetic product, often involving weaker bases or conditions where the thiolate anion is the more accessible nucleophile. Conversely, N-alkylation tends to be the thermodynamic product and is favored by stronger bases and conditions that allow for equilibration. For instance, in the alkylation of (S)-4-phenyl-thiazolidine-2-thione, different products can be obtained by carefully choosing the reagents and conditions. researchgate.net

Table 1: General Conditions for Regioselective Alkylation of Thiazolidine-2-thiones

| Product Type | Reagents & Conditions | Typical Substrates | Yield Range | Source |

|---|---|---|---|---|

| N-Alkylation | NaOH (1.1 eq), EtOH, 50°C | Bromoethane, Benzyl bromide | 72–89% | nih.gov |

Note: This data is based on general thiazolidine-2-thiones and may serve as a predictive model for the 5-methyl derivative.

Copper(I)-Catalyzed S-Arylation Reactions

The introduction of an aryl group at the sulfur atom is effectively achieved through copper(I)-catalyzed cross-coupling reactions. This S-arylation provides a direct route to 2-(arylthio)thiazoline derivatives, which are valuable intermediates in medicinal chemistry. Research on thiazolidine-2-thione has demonstrated that using a copper(I) iodide (CuI) catalyst in the presence of a base facilitates the coupling with aryl halides. nih.gov This methodology is expected to be applicable to 5-methylthiazolidine-2-thione.

The reaction proceeds via the formation of a copper(I) thiolate intermediate, which then undergoes reductive elimination with the aryl halide to form the C-S bond and regenerate the active catalyst.

Table 2: Optimized Protocol for Copper(I)-Catalyzed S-Arylation of Thiazolidine-2-thione

| Catalyst | Base | Solvent | Temperature | Time | Substrates | Yield Range | Source |

|---|

Note: This data is based on the parent thiazolidine-2-thione and serves as a representative example.

Oxidation Reactions of the Thione Moiety

The thione group of 5-methylthiazolidine-2-thione is susceptible to oxidation, leading to different product classes depending on the oxidant and reaction conditions. These transformations are crucial for converting the thione into other functional groups like sulfoxides and sulfones, or for inducing more complex ring transformations.

Formation of Sulfoxides and Sulfones

The oxidation of the exocyclic sulfur can lead to the formation of sulfoxides and, upon further oxidation, sulfones. A notable application of this reaction is the synthesis of substituted taurines (2-aminoethanesulfonic acids). Studies have shown that thiazolidine-2-thione intermediates, including the 5-methyl derivative, can be oxidized with agents like peroxyformic acid. molaid.com This process oxidizes the thione group and cleaves the ring to yield the corresponding taurine (B1682933) derivative, where the sulfur is in its highest oxidation state (+6) as a sulfonic acid (a sulfone analogue). molaid.comlookchem.com Additionally, milder oxidation or side reactions under elevated temperatures can sometimes lead to the formation of disulfides.

Selectivity Control in Oxidative Transformations

Control over the selectivity of oxidation is a key challenge. The choice of oxidant and reaction conditions dictates whether the oxidation occurs solely at the thione sulfur or involves the entire heterocyclic ring.

Oxidation to Sulfonic Acids: Strong oxidizing agents like peroxyformic acid promote exhaustive oxidation of the thione group and subsequent ring opening to form sulfonic acids (taurines). molaid.com

Oxidation to Thiazoles: In some cases, the oxidation can result in dehydrogenation of the thiazolidine (B150603) ring to form the corresponding aromatic thiazole (B1198619). This transformation was observed when thiazolidine-2-thione was reacted with 2,3,5,6-tetrabromo-1,4-benzoquinone, where a redox reaction occurred alongside a substitution. researchgate.net

This demonstrates that by selecting appropriate reagents, the reactivity can be steered towards either functional group transformation at the exocyclic sulfur or modification of the heterocyclic core itself.

Nucleophilic Substitutions and Derivatization

Beyond reactions at the nitrogen and sulfur atoms, the 5-methylthiazolidine-2-thione scaffold can undergo various nucleophilic substitution and derivatization reactions. A significant transformation is the conversion of the thione to a ketone, yielding a thiazolidin-2-one. This S/O exchange can be accomplished by reacting the thione with haloethanols under basic conditions, proceeding through an S-alkylated intermediate followed by intramolecular cyclization and elimination. researchgate.net

The thione group can also be the target of hard nucleophiles. Furthermore, the entire ring can be susceptible to nucleophilic ring-opening reactions, for example, by treatment with iodide under specific conditions, which can lead to rearrangement products like thiazolidin-2-ones. ntu.ac.uk These derivatizations expand the synthetic utility of the core structure, allowing for the creation of diverse molecular architectures.

Substitution of Halogenated Thiazolidine-2-thione Intermediates

The functionalization of the thiazolidine-2-thione scaffold can be achieved through the substitution of halogenated intermediates. While direct halogenation of 5-methylthiazolidine-2-thione is not the primary focus, the reactivity of related halogenated thiazolidine compounds provides insight into potential synthetic pathways. For instance, the reaction of N-propargyl thioamides with bromine leads to the formation of 5-(dibromomethyl)thiazole derivatives. nih.gov This transformation proceeds through the bromination of the alkyne, followed by a regioselective 5-exo-dig cyclization to form a dihydrothiazole intermediate, which is then further brominated. nih.gov

Isomerization and Ring Transformation Reactions

Conversion of Methylene (B1212753) Thiazolidine-2-thiones to Isomeric Thiazole-2-thiones

A notable reaction of the thiazolidine-2-thione system is the isomerization of 5-methylenethiazolidine-2-thiones into the more stable aromatic thiazole-2-thiones. This conversion is a key step in various synthetic routes. The initial 5-methylenethiazolidine-2-thiones can be synthesized from the cyclization of N-propargylamines with carbon disulfide. nih.govbeilstein-journals.org

The subsequent isomerization to the corresponding thiazole-2-thiones can be effectively achieved by treating the methylene compound with cold concentrated sulfuric acid, often resulting in high yields. nih.govbeilstein-journals.org This acid-catalyzed rearrangement leads to the formation of the thermodynamically favored aromatic thiazole ring. An alternative method involves heating the methylene intermediate in the presence of potassium hydroxide (B78521) in ethanol (B145695) to achieve isomerization. nih.govbeilstein-journals.org These isomerization strategies are crucial for accessing a variety of substituted thiazole-2-thiones, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Metal Coordination Chemistry of Thiazolidine-2-thiones

The thiazolidine-2-thione ring contains multiple potential donor atoms, making it an interesting ligand for coordination with metal ions.

Ligand Binding Sites for Divalent Metal Ions

Thiazolidine-2-thione and its derivatives, including 5-methylthiazolidine-2-thione, possess two primary potential binding sites for metal ions: the exocyclic sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom within the ring. The preferred coordination site is influenced by the nature of the metal ion.

The table below summarizes the observed coordination sites for thiazolidine-2-thione with different divalent metal ions.

| Metal Ion | Coordinated Atom |

| Co(II) | Sulfur |

| Ni(II) | Sulfur |

| Cu(II) | Sulfur |

| Zn(II) | Nitrogen |

| Cd(II) | Nitrogen |

| Hg(II) | Sulfur |

This table is based on infrared spectral studies of thiazolidine-2-thione complexes.

Infrared Spectral Studies of Metal Complexes for Coordination Site Determination

Infrared (IR) spectroscopy is a powerful tool for determining the coordination site of thiazolidine-2-thione ligands in metal complexes. researchgate.net By comparing the IR spectrum of the free ligand with that of its metal complex, shifts in the vibrational frequencies of specific functional groups can reveal the site of metal binding. nih.gov

Key vibrational bands that are monitored include the N-H stretching frequency and the bands associated with the thioamide group, which has contributions from C=S stretching, C-N stretching, and N-H bending modes.

Coordination through Sulfur: When coordination occurs through the sulfur atom, a significant shift to a lower frequency is typically observed for the bands with a major C=S stretching character. The N-H stretching frequency is generally less affected in this coordination mode.

Coordination through Nitrogen: If the ligand coordinates through the nitrogen atom, a noticeable shift in the N-H stretching frequency to a lower wavenumber is expected due to the involvement of the N-H bond in coordination. The thioamide bands are also affected, but the changes are different from those observed for sulfur coordination.

The table below presents typical shifts in key IR frequencies upon coordination, aiding in the determination of the binding site.

| Vibrational Mode | Coordination through Sulfur (Observed Shift) | Coordination through Nitrogen (Observed Shift) |

| ν(N-H) | Small shift | Large negative shift |

| Thioamide I (mainly δ(N-H) + ν(C-N)) | Minor changes | Significant changes |

| Thioamide II (mainly ν(C=S) + ν(C-N)) | Shift to lower frequency | Minor changes |

This table provides a generalized summary of expected IR spectral shifts based on studies of thiazolidine-2-thione complexes.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylthiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR analyses provide critical data on the chemical environment of the hydrogen and carbon atoms within 5-Methylthiazolidine-2-thione.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons. For a derivative, 3-Benzyl-5-methylthiazolidine-2-thione, detailed ¹H NMR data has been reported, which offers insight into the signals expected for the core ring structure. rsc.org

The proton on the carbon bearing the methyl group (H-5) appears as a multiplet, influenced by the adjacent protons on the C-4 methylene (B1212753) group and the C-5 methyl group. The protons of the methylene group (H-4) are diastereotopic due to the chiral center at C-5, and thus they exhibit distinct chemical shifts and couple with each other (geminal coupling) and with the proton at C-5 (vicinal coupling). The methyl protons appear as a doublet due to coupling with the H-5 proton. rsc.org

Vicinal coupling constants (³J) are particularly informative as their magnitude depends on the dihedral angle between the coupled protons, as described by the Karplus relationship. organicchemistrydata.org In saturated five-membered rings, these values help to define the conformation of the ring. For protons on adjacent sp³-hybridized carbons, typical coupling constants are in the range of 6-8 Hz. libretexts.org

Table 1: Representative ¹H NMR Data for a 5-Methylthiazolidine-2-thione Derivative Data for 3-Benzyl-5-methylthiazolidine-2-thione in CDCl₃ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (C5-H) | 4.10-4.02 | m | - |

| CH₂ (C4-H) | 3.51 | dd | 11.2, 8.4 |

| CH₂ (C4-H) | 3.01 | dd | 11.2, 6.4 |

| CH₃ (C5-CH₃) | 1.41 | d | 6.8 |

| N-CH₂-Ph | 5.07 | d | 15.2 |

| N-CH₂-Ph | 4.29 | d | 15.2 |

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 'd' denotes doublet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The most deshielded carbon is typically the thiocarbonyl carbon (C=S) due to the double bond character and the electronegativity of the surrounding atoms. Its chemical shift is highly characteristic. researchgate.net

In 3-Benzyl-5-methylthiazolidine-2-thione, the C=S carbon resonates at δ 201.4 ppm. rsc.org For comparison, in (S)-4-isobutylthiazolidine-2-thione, the C=S signal is at 200.5 ppm, whereas the corresponding C=O in (S)-4-isobutylthiazolidin-2-one is found significantly upfield at 175.7 ppm, highlighting the distinct chemical shift range for the thiocarbonyl group. researchgate.net

Substituent effects play a crucial role in determining the final chemical shifts. ucl.ac.ukmdpi.com The methyl group at the C-5 position induces a shift in the resonance of C-5 and the adjacent C-4. This is known as the alpha and beta effect. The stereochemical arrangement of substituents can also influence chemical shifts, particularly for carbons within a rigid ring system (the γ-effect). organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for a 5-Methylthiazolidine-2-thione Derivative Data for 3-Benzyl-5-methylthiazolidine-2-thione in CDCl₃ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=S (C2) | 201.4 |

| CH (C5) | 58.0 |

| CH₂ (N-CH₂-Ph) | 54.2 |

| CH₂ (C4) | 41.5 |

| CH₃ (C5-CH₃) | 21.2 |

| Ar-C (Quaternary) | 135.2 |

¹H NMR Analysis (e.g., Vicinal Coupling Constants, Chemical Shifts)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying functional groups within a molecule.

The IR spectrum of 5-Methylthiazolidine-2-thione is characterized by several key absorption bands. The N-H stretching vibration, present in the N-unsubstituted compound, typically appears as a broad band in the region of 3100-3300 cm⁻¹. mdpi.com

The C=S (thiocarbonyl) stretching vibration is one of the most characteristic bands. However, it is often coupled with other vibrations, leading to a range of observed frequencies. In the parent compound, thiazolidine-2-thione, a very strong band at 1060 cm⁻¹ (with a shoulder at 1040 cm⁻¹) is considered to have a substantial contribution from the ν(C=S) mode. In other substituted thiazolidine-2-thiones, this band has been reported in the range of 1260-1360 cm⁻¹. researchgate.netmdpi.com Other important vibrations include C-N stretching and N-H bending modes. The in-plane N-H bending is found around 1260 cm⁻¹, while the out-of-plane bend is observed at a lower frequency.

FT-Raman spectroscopy has also been used to characterize N-methylthiazolidine-2-thione and its adducts, providing complementary vibrational information. researchgate.netscispace.com

Table 3: Key Vibrational Frequencies for Thiazolidine-2-thiones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3300 | mdpi.com |

| C=S Stretch | 1040 - 1360 | researchgate.netmdpi.com |

| N-H In-plane Bend | ~1260 |

To accurately assign the observed vibrational frequencies, a normal coordinate treatment is often employed. This theoretical analysis helps to understand the nature of the vibrational modes and the extent of coupling between them. A normal coordinate analysis performed on thiazolidine-2-thione and its N-deuterated analog revealed that the exocyclic C=S stretching vibration is not a pure mode but is significantly delocalized over a number of frequencies. This delocalization explains the variability of the C=S band position in the spectra of different thiazolidine-2-thione derivatives. Such calculations are essential for a rigorous interpretation of the vibrational spectra and for confirming the site of coordination in metal complexes.

Assignment of Vibrational Frequencies (e.g., C=S, N-H stretching modes)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the mass of 5-Methylthiazolidine-2-thione would be observed. The fragmentation pattern would likely involve the initial loss of the methyl group (a fragment at M-15) or cleavage of the thiazolidine (B150603) ring. The mass spectrum for the parent compound, 2-Thiazolidinethione, is available and shows a prominent molecular ion peak. nist.gov The fragmentation of the 5-methyl derivative is expected to follow similar pathways, influenced by the presence of the methyl substituent which can stabilize adjacent carbocations or be lost as a radical.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Methylthiazolidine-2-thione |

| Thiazolidine-2-thione |

| 3-Benzyl-5-methylthiazolidine-2-thione |

| (S)-4-Isobutylthiazolidine-2-thione |

| (S)-4-Isobutylthiazolidin-2-one |

| N-methylthiazolidine-2-thione |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula. For 5-Methylthiazolidine-2-thione, with a molecular formula of C₄H₇NS₂, the analysis would compare the experimentally measured exact mass to the calculated (theoretical) mass. A minimal difference between these two values, typically in the low parts-per-million (ppm) range, would confirm the compound's identity.

Hypothetical HRMS Data Table:

| Parameter | Value |

| Molecular Formula | C₄H₇NS₂ |

| Calculated Exact Mass | 133.00199 |

| Measured Exact Mass | Data not available |

| Mass Difference (ppm) | Data not available |

| Ionization Mode | Data not available |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and revealing details about packing, polymorphism, and intermolecular interactions.

Single Crystal X-ray Diffraction for Polymorphism and Adduct Structures

Single crystal X-ray diffraction is the gold standard for structural elucidation. Analysis of 5-Methylthiazolidine-2-thione would determine its precise bond lengths, bond angles, and torsion angles. This technique is also essential for identifying different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. Furthermore, it can characterize adducts, which are new crystalline species formed when the compound crystallizes with another molecule, such as a solvent or a reagent. Research on related thiones has shown the formation of charge-transfer adducts with halogens.

Powder X-ray Diffraction (XRD) for Phase Composition and Crystal Structure

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze their purity. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. For 5-Methylthiazolidine-2-thione, this method would be used to confirm the identity of a bulk sample by matching its pattern to a reference. It is also instrumental in identifying the components of a mixture of polymorphs and can be used for quantitative phase analysis. In cases where single crystals are not available, PXRD data can sometimes be used for ab initio crystal structure determination.

Thermal Analysis Techniques

Thermal analysis is used to study the physical and chemical properties of materials as they change with temperature.

Thermogravimetric Analysis (TG-DSC) for Thermal Behavior

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC) provides comprehensive insight into the thermal stability and phase transitions of a material. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample, identifying endothermic (melting, boiling) and exothermic (decomposition, crystallization) events. For 5-Methylthiazolidine-2-thione, a TG-DSC analysis would reveal its melting point, decomposition onset temperature, and the energetic profile of these transitions. Studies on related compounds have utilized this technique to characterize their thermal properties.

Hypothetical Thermal Analysis Data Table:

| Analytical Technique | Parameter | Result |

| DSC | Melting Point (Tₘ) | Data not available |

| Enthalpy of Fusion (ΔHₘ) | Data not available | |

| TGA | Onset of Decomposition (Tₒ) | Data not available |

| Temperature at Max Decomposition Rate | Data not available | |

| Residual Mass (%) | Data not available |

Conformational Dynamics and Stereochemical Studies of 5 Methylthiazolidine 2 Thione

Conformational Analysis of 5-Methylthiazolidine-2-thiones

The conformational properties of 5-methylthiazolidine-2-thione have been primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy and computational methods. researchgate.netresearchgate.net These studies analyze the geometry and energy of different spatial arrangements of the atoms in the ring. A key finding is that in many thiazolidine-2-thione derivatives, the S(1), C(2), S(2), and N(3) atoms tend to lie in the same plane. researchgate.netresearchgate.net

Five-membered rings like cyclopentane, a carbocyclic analogue, adopt non-planar puckered conformations to minimize angle and eclipsing strain. msu.edusaskoer.ca The most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair" (or twist), where two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. saskoer.ca

In the case of substituted thiazolidine-2-thiones, analysis suggests the presence of a conformational equilibrium involving these forms. researchgate.net Specifically, studies indicate a preference for a half-chair conformation where C4 and C5 are out of the S(1)C(2)S(2)N(3) plane. researchgate.netresearchgate.net As the size of an alkyl substituent at the C5 position increases, the predominance of the C4-C5 out-of-plane half-chair conformation is favored. researchgate.netresearchgate.net

In the puckered ring of thiazolidine-2-thione, substituents can occupy two main positions: pseudo-axial (projecting roughly parallel to the principal axis of the ring) and pseudo-equatorial (projecting roughly outwards from the ring's equator). Research based on ¹H and ¹³C NMR data indicates that for 5-methylthiazolidine-2-thione, the methyl substituent shows no significant preferential orientation; it exists in a dynamic equilibrium between pseudo-axial and pseudo-equatorial positions. researchgate.netresearchgate.net This contrasts with substituents at the 4-position, where a methyl group favors the pseudo-axial arrangement. researchgate.netresearchgate.net

Ring Conformations (e.g., Envelope, Half-Chair)

Influence of Substituent Nature and Size on Conformational Equilibrium

The balance between conformers is heavily influenced by the steric demands of the substituents on the ring. researchgate.netresearchgate.net A systematic study of a series of 5-R-thiazolidine-2-thiones (where R = Methyl, Ethyl, Isopropyl, tert-Butyl) demonstrated a clear trend. researchgate.net As the size of the alkyl group at the C5 position increases, the conformational equilibrium shifts to favor the pseudo-equatorial orientation of that substituent. researchgate.netresearchgate.net This shift minimizes steric interactions within the molecule. However, even with a bulky substituent like a tert-butyl group, complete conformational exclusivity is not achieved, indicating a persistent dynamic equilibrium. researchgate.netresearchgate.net

Table 1: Effect of Substituent Size at C5 on Conformational Preference This table is generated based on the textual data which indicates trends in conformational equilibrium.

| Substituent (R) at C5 | Size | Predominant Orientation |

|---|---|---|

| Methyl (Me) | Small | No preferential orientation researchgate.netresearchgate.net |

| Ethyl (Et) | Medium | Increasing preference for pseudo-equatorial researchgate.netresearchgate.net |

| Isopropyl (iPr) | Large | Strong preference for pseudo-equatorial researchgate.netresearchgate.net |

| tert-Butyl (tBu) | Very Large | Overwhelming preference for pseudo-equatorial researchgate.netresearchgate.net |

Application of Karplus Equation for Torsional Angle Determination

The Karplus equation is a fundamental tool in conformational analysis that correlates the vicinal coupling constant (³J) between two protons in an NMR spectrum to the dihedral angle between them. nih.gov The equation, in its simplified form, shows that a larger coupling constant is typically observed for protons with a trans (180°) relationship, while a smaller constant is seen for a gauche (60°) relationship. nih.gov

In the study of 5-methylthiazolidine-2-thione and related compounds, ³JHH values from ¹H NMR spectra were instrumental in deducing conformational properties. researchgate.netresearchgate.net By measuring these coupling constants, researchers could estimate the torsional angles within the five-membered ring. researchgate.net For instance, application of Lambert's R-value equation, a derivative of the Karplus relationship, provided a value of 41° for the torsional angle between C4 and C5 in the parent thiazolidine-2-thione. researchgate.net However, this value was noted to be in disparity with an upper limit of 25° derived from ¹³C γ-effects, highlighting the complexities and the need to compare results from multiple methods. researchgate.net

Computational Approaches to Conformational Landscape Exploration (e.g., CNDO-2 calculations)

Alongside experimental techniques, computational chemistry provides powerful insights into the conformational landscape of molecules. For the thiazolidine-2-thione series, including the 5-methyl derivative, theoretical calculations using the CNDO/2 (Complete Neglect of Differential Overlap) method were performed. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Mechanistic Insights into 5 Methylthiazolidine 2 Thione

Quantum Chemical Studies on Tautomerism and Isomerism

The tautomerism between the thione and thiol forms of thiazolidine (B150603) derivatives is a subject of significant computational interest. Quantum chemical calculations, particularly at the semi-empirical level, have been employed to investigate the relative stabilities of these tautomers. Studies have shown that for mercapto-substituted thiazolidinone derivatives, the thione forms are generally preferred in the gas phase. arkat-usa.org This preference is a crucial factor in understanding the molecule's reactivity and potential interaction mechanisms.

The stability of tautomeric forms can be influenced by the surrounding medium. For instance, in related triazole-thione systems, it has been observed that prototropic solvents can reduce the stability difference between thione and thiol tautomers compared to the gas phase. zsmu.edu.ua While direct studies on 5-methylthiazolidine-2-thione are limited in this specific context, the principles from analogous systems suggest that solvent effects could play a significant role in shifting the tautomeric equilibrium. The thione form of similar compounds, like imidazole-2-thiones, is reported to be predominant in polar solvents and the solid state. mdpi.com

The relative stability of these tautomers is determined by various energy parameters, including total energy (ΔE_tot), zero-point energy corrected total energy (ΔE_0), enthalpy (ΔH_298), and Gibbs free energy (ΔG_298). zsmu.edu.ua These parameters help in quantifying the energetic preference for one tautomer over the other under different conditions.

Semi-empirical methods like AM1 and PM5 have been utilized to predict the protonation sites and calculate the pKa values of thiazolidine derivatives. For the parent compound, thiazolidin-2-thione, the AM1 calculated pKa value is -3.80, and for its N-methyl model, it is -2.05. arkat-usa.org These values are indicative of thione protonation and further support the stability of the thione form. arkat-usa.org

For a related compound, 5-mercaptothiazolidine, the PM5 calculated pKa values for the compound and its mercapto methyl model are -0.65 and -1.64, respectively, which are considered reliable. arkat-usa.org The calculation of pKa values is crucial for understanding the acidity and basicity of the molecule, which in turn governs its behavior in biological systems and chemical reactions. arkat-usa.org The process of determining pKa computationally involves calculating the Gibbs free energy change of the protonation reaction. kyushu-u.ac.jp

It is important to note that the accuracy of pKa prediction can be influenced by the computational method and the specific functional groups present in the molecule. kyushu-u.ac.jp For instance, in other heterocyclic systems, different computational methods have been used to identify the most probable protonation sites. irb.hr

Thione-Thiol Tautomeric Equilibria and Relative Stabilities

Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions and non-covalent bonding is essential for understanding the solid-state structure and properties of 5-methylthiazolidine-2-thione and related compounds. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in the self-assembly of molecules in crystals. rsc.orgresearchgate.netdrughunter.com

In charge-transfer adducts of N-methylthiazolidine-2-thione with dihalogens like IBr and I₂, the interplay of halogen bonds and other weak interactions leads to the formation of complex three-dimensional networks. researchgate.netacs.org The strength and nature of these interactions can be investigated using computational methods like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgresearchgate.net

For example, the formation of a halogen bond (S···I) is often supported by intermolecular hydrogen bonds. rsc.org The nature of the substituents on the thiazolidine ring can influence the strength of these interactions. Aromatic rings can decrease the electron-donating ability of the thione sulfur, thereby weakening the halogen bond compared to non-aromatic analogues. rsc.org These non-covalent interactions are not merely attractive forces; they can also involve Pauli repulsion, which must be overcome by steric factors. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “5-Methylthiazolidine-2-thione” that adheres to the specified outline.

The requested topics, particularly "Halogen Bonding and Charge-Transfer Adducts" and "Hydrogen Bonding and π-Interactions in Self-Assemblies," have been the subject of detailed computational and theoretical research for a closely related isomer, N-Methylthiazolidine-2-thione (also known as 3-Methyl-1,3-thiazolidine-2-thione). researchgate.netrsc.org However, specific studies and detailed research findings concerning the computational chemistry of 5-Methylthiazolidine-2-thione are not present in the search results.

The strict requirement to focus solely on "5-Methylthiazolidine-2-thione" and not introduce information from other compounds prevents the use of available data on its isomers. Therefore, the content required to populate the requested sections and subsections for the specified molecule could not be found.

Applications of 5 Methylthiazolidine 2 Thione in Diverse Scientific and Industrial Fields

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the control of stereochemistry during the formation of new chiral centers. 5-Methylthiazolidine-2-thione and its related structures, such as 4-substituted and N-acyl derivatives, have emerged as effective chiral auxiliaries. mdpi.commcmaster.ca Their utility stems from the ability to direct the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. The thiazolidine-2-thione scaffold provides a rigid framework that creates a specific steric environment, influencing the stereochemical outcome of reactions like aldol (B89426) condensations and α-alkylations.

The effectiveness of these auxiliaries can be enhanced by the presence of a substituent at the 4-position, which further influences the steric and electronic properties of the molecule. After the desired stereoselective transformation, the chiral auxiliary can be readily removed, often under mild conditions, to yield the enantiomerically enriched product. scielo.org.mx

Examples in Complex Molecule Total Synthesis (e.g., Mycothiazole)

A notable application of thiazolidine-2-thione derivatives as chiral auxiliaries is in the total synthesis of complex natural products. The synthesis of (-)-mycothiazole, a polyketide thiazole (B1198619) isolated from a marine sponge, provides a compelling example. nih.govresearchgate.net In one of the key steps of this synthesis, a chiral thiazolidine (B150603) derivative was employed in a Nagao acetate (B1210297) aldol reaction to construct a crucial chiral secondary alcohol with high diastereoselectivity. nih.govresearchgate.net The synthesis also involved the conversion of a thiazolidine to a thiazole ring system. nih.gov This successful application underscores the importance of these auxiliaries in achieving the precise stereochemical control required for the synthesis of intricate molecular architectures. nih.govnih.gov

Industrial and Material Science Applications

Beyond the realm of asymmetric synthesis, derivatives of 5-Methylthiazolidine-2-thione have found practical applications in various industrial processes and material science.

Use as Rubber Accelerators (e.g., 3-Methylthiazolidine-2-thione)

3-Methylthiazolidine-2-thione (MTT), a closely related derivative, is widely utilized as a vulcanization accelerator in the rubber industry. specialchem.comnurchem.comnama-group.com It is particularly effective for halogen-containing polymers such as chloroprene (B89495) rubber, chlorobutyl rubber, and bromobutyl rubber. haihangchem.commade-in-china.com The presence of an active sulfur atom in the MTT molecule facilitates the cross-linking of these polymers, a critical process for enhancing the durability, elasticity, and other mechanical properties of rubber products. specialchem.comhaihangchem.com MTT is often incorporated into rubber compounds for manufacturing a variety of articles, including hoses, seals, cables, and conveyor belts. nurchem.comnama-group.com It is considered a safer alternative to other accelerators like ethylenethiourea (B1671646) due to toxicological advantages. google.com

| Property | Value |

| Chemical Name | 3-Methylthiazolidine-2-thione |

| CAS Number | 1908-87-8 |

| Molecular Formula | C4H7NS2 |

| Molecular Weight | 133.24 g/mol |

| Appearance | Off-white crystal powder |

| Melting Point | 68-70.28 °C |

| Primary Application | Rubber vulcanization accelerator |

Data sourced from multiple references. nurchem.commade-in-china.comfluorochem.co.uk

Applications in Flotation Processes and Photographic Industry

Thiazolidine-2-thione and its derivatives have been noted for their utility in froth flotation processes and the photographic industry. In mineral processing, flotation reagents are crucial for separating valuable minerals from gangue. mtu.edu Thiol collectors, a class of reagents that includes xanthates and dithiocarbamates, are commonly used for the flotation of sulfide (B99878) minerals. mdpi.com The structural similarity of thiazolidine-2-thiones to these collectors suggests their potential role in modifying mineral surface properties to enhance hydrophobicity and facilitate attachment to air bubbles. mtu.edu While the specific mechanisms and extent of use of 5-Methylthiazolidine-2-thione in industrial flotation are not extensively detailed in the provided context, the general application of related thiazolidine derivatives is acknowledged.

Building Blocks in Organic Synthesis and Heterocyclic Chemistry

The thiazolidine-2-thione core structure is a valuable synthon in organic synthesis, serving as a precursor for a variety of other heterocyclic compounds. nih.govrsc.org Its reactivity allows for modifications at the nitrogen and sulfur atoms, as well as transformations of the ring itself.

Precursors for Other Thiazole and Thiazolidine Derivatives

5-Methylthiazolidine-2-thione and its analogs are versatile starting materials for the synthesis of a wide range of thiazole and thiazolidine derivatives. plos.orgmdpi.comekb.eg For instance, they can be converted to the corresponding thiazolidin-2-ones. researchgate.net The reaction of N-propargylamines with carbon disulfide can lead to the formation of 5-methylenethiazolidine-2-thiones, which can then be isomerized to thiazole-2-thiones. beilstein-journals.orgnih.gov Furthermore, these compounds can undergo various cyclization and condensation reactions to generate more complex heterocyclic systems. beilstein-journals.orgnih.gov The ability to serve as a precursor for diverse heterocyclic structures highlights the importance of 5-Methylthiazolidine-2-thione in medicinal chemistry and drug discovery, where thiazole and thiazolidine moieties are common pharmacophores. plos.orgekb.eg

| Precursor | Reagents | Product |

| Thiazolidine-2-thiones | Bromoethanol, Sodium Ethoxide | Thiazolidin-2-ones researchgate.net |

| N-Propargylamines | Carbon Disulfide | 5-Methylenethiazolidine-2-thiones beilstein-journals.orgnih.gov |

| 5-Methylenethiazolidine-2-thiones | Sulfuric Acid | Thiazole-2-thiones beilstein-journals.orgnih.gov |

Intermediates in the Production of Dyes and Agrochemicals

The heterocyclic compound 5-Methylthiazolidine-2-thione is a significant intermediate in various chemical syntheses, particularly in the creation of specialized dyes and a range of agrochemicals. Its structural features provide a versatile scaffold that can be modified to produce a variety of derivatives with specific functional properties. Thiazolidinone moieties are recognized as essential precursors for numerous useful applications, including the synthesis of dyes and agrochemicals like herbicides and insecticides. chemimpex.comchemistryjournal.net

Role in Dye Synthesis

While the direct use of 5-Methylthiazolidine-2-thione in large-scale dye production is specialized, its core structure is related to key intermediates for important dye classes. The broader family of thiazole compounds is widely applied in the manufacturing of dyes. nih.govbeilstein-journals.org For many common colorants, such as thiazolyl azo dyes, the essential precursor is a 2-aminothiazole (B372263) derivative. semanticscholar.org The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, which is then coupled to an electron-rich nucleophile to form the characteristic azo (-N=N-) chromophore. kashanu.ac.ir

Specifically, derivatives like 2-amino-5-methylthiazole (B129938) are used as the amine component to be diazotized and coupled with components like curcumin (B1669340) or benzimidazole (B57391) derivatives to produce novel azo dyes with applications in dyeing polyester (B1180765) fabrics and potential biological activities. kashanu.ac.irresearchgate.netkashanu.ac.ir Therefore, 5-Methylthiazolidine-2-thione is considered a valuable precursor for creating the more complex 2-aminothiazole intermediates required for these syntheses.

A more direct application involves the synthesis of advanced functional dyes. For instance, a derivative, 3-indocyanine-green-acyl-1,3-thiazolidine-2-thione (ICG-ATT), has been developed as a near-infrared fluorescent-labeling reagent. nih.gov In this specialized molecule, the 3-acyl-1,3-thiazolidine-2-thione (ATT) moiety provides a chemoselective acylation feature, allowing the indocyanine green (ICG) dye to be effectively attached to proteins like bovine serum albumin and immunoglobulin G. nih.gov This demonstrates the role of the thiazolidine-2-thione structure as a reactive handle in the synthesis of high-tech dyes for biomedical research. nih.gov

Application in Agrochemicals

The thiazolidine-2-thione scaffold is a crucial building block in agricultural chemistry, serving as an intermediate for a variety of products designed for crop protection. chemimpex.comnih.gov This class of compounds has shown particular promise in the development of potent fungicides. researchgate.nettandfonline.com

Research has demonstrated that derivatives of 1,3-thiazolidine-2-thione exhibit significant fungicidal activity against a range of common plant pathogens. researchgate.nettandfonline.com A study involving the synthesis of a series of these derivatives with different substituents at the N-, 4-, and 5-positions revealed strong antifungal properties. The structure-activity relationship (SAR) analysis from this research indicated that introducing N-acyl and 4-alkyl substituents can enhance fungicidal efficacy. researchgate.nettandfonline.com

Detailed findings from this research highlight the potential of these derivatives as active agrochemical agents.

| Compound | Substituent (R¹) | Target Fungus | Activity (IC₅₀ in μg/mL) | Reference |

|---|---|---|---|---|

| 4-isobutyl-N-propionylthiazoldine-2-thione | Isobutyl | R. solani | 1.0 | researchgate.nettandfonline.com |

| 4-isopropyl-N-propionylthiazoldine-2-thione | Isopropyl | B. cinerea | 3.7 | researchgate.nettandfonline.com |

| 4-isopropyl-N-propionylthiazoldine-2-thione | Isopropyl | G. zeae | 6.5 | researchgate.nettandfonline.com |

| 4-isobutyl-N-propionylthiazoldine-2-thione | Isobutyl | G. zeae | 11.0 | tandfonline.com |

| 4-isobutyl-N-propionylthiazoldine-2-thione | Isobutyl | S. sclerotiorum | 12.1 | tandfonline.com |

Beyond fungicides, the thiazolidine-2-thione structure is also relevant in the development of other agrochemicals. The general class of thiazolidinones is used for creating herbicides. chemistryjournal.net Furthermore, specific patents for herbicidal compositions list thiazolidine-2-thione as a potential component, underscoring its value in this sector. google.com Related compounds like (S)-4-Phenylthiazolidine-2-thione are also noted for their use in formulating pesticides and plant growth regulators. chemimpex.com The metabolic fate of some commercial fungicides, such as captan, can lead to the formation of thiazolidine-2-thione-4-carboxylic acid (TTCA) in plants, further establishing the importance of this chemical core in agricultural science. annualreviews.org

Current Challenges and Future Perspectives in 5 Methylthiazolidine 2 Thione Research

Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of 5-Methylthiazolidine-2-thione and its derivatives is a cornerstone of its research. While established methods exist, the quest for more efficient, sustainable, and diverse synthetic routes continues.

One-pot multicomponent reactions represent a promising avenue for the efficient synthesis of thiazolidine-2-thione derivatives. smolecule.com These reactions, which combine multiple reactants in a single step, align with the principles of green chemistry by minimizing solvent use and waste generation. smolecule.com For instance, a one-pot, two-step protocol for synthesizing thiazolidin-2-imines from primary amines, aldehydes, terminal alkynes, and isothiocyanates has been reported, showcasing the potential of this approach. nih.gov Further exploration of novel multicomponent reactions could lead to the discovery of new derivatives with unique properties.

The use of catalysts to promote the synthesis of thiazolidine-2-thiones is another area of active research. Copper-catalyzed reactions, for example, have been shown to be effective in the synthesis of thiazolidin-2-imines. nih.gov Density functional theory (DFT) calculations have suggested that copper(I) catalysts can lower the energy barrier for the S-cyclization pathway, leading to the selective formation of the desired products. nih.gov Investigating other metal-based or organocatalysts could unlock new synthetic possibilities and improve reaction efficiency.

Solvent-free reaction conditions are also being explored to develop more environmentally friendly synthetic methods. sorbonne-universite.fr A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst for the cyclization of α-tertiary propargylamines with carbon disulfide under ambient, solvent-free conditions. smolecule.com This method proceeds through a dithiocarbamate (B8719985) intermediate followed by a 5-exo-dig cyclization. smolecule.com The development of more solvent-free or aqueous-based synthetic routes is a key goal for future research.

Furthermore, the synthesis of chiral derivatives of 5-Methylthiazolidine-2-thione remains a significant challenge. Chiral auxiliaries are crucial in asymmetric synthesis, and developing stereoselective methods for introducing chirality into the thiazolidine-2-thione scaffold would be highly valuable. For example, N-azidoacetyl derivatives of 4-methylthiazolidinones have been used in aldol (B89426) reactions to produce β-hydroxy thiazolidinones with good diastereoselectivity.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving 5-Methylthiazolidine-2-thione is crucial for controlling reaction outcomes and designing new transformations. Several complex reactions have been studied, but many mechanistic details remain to be elucidated.

The reaction of α-methylaminonitriles with carbon disulfide, which yields 5-iminothiazolidine-2-thiones, has been observed to produce 5-methyliminothiazolidine-2-thiones and 2,4-dithiohydantoins upon prolonged reaction times. cdnsciencepub.com A proposed mechanism for this apparent methyl transfer involves the reversible formation of intermediates and is thought to be influenced by the presence of trace amounts of ammonia (B1221849) or methylamine (B109427). cdnsciencepub.com Further systematic studies are needed to fully validate this mechanism.

The cyclization of N-propargylamines with carbon disulfide is a key reaction for forming the thiazolidine-2-thione core. beilstein-journals.org The mechanism is believed to involve the formation of a dithiocarbamate intermediate, followed by a 5-exo-dig cyclization. smolecule.com However, the reaction can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, the use of a Pd(PPh3)4/toluene system has been found to accelerate this cyclocondensation. beilstein-journals.org

Halocyclization reactions of N-propargylamines offer another route to functionalized thiazolidine (B150603) derivatives. beilstein-journals.org The proposed mechanism for the synthesis of 5-(iodomethylene)-3-methylthiazolidines involves the formation of a thiourea (B124793) intermediate, followed by electrophilic addition of iodine to the alkyne, isomerization, and subsequent intramolecular cyclization and elimination. beilstein-journals.org Similarly, the synthesis of 5-(dibromomethyl)thiazoles proceeds through bromination of the triple bond, a regioselective 5-exo-dig cyclization, and further bromination. beilstein-journals.org Detailed kinetic and computational studies could provide deeper insights into these complex mechanistic pathways.

The interaction of thiazolidine-2-thione with other molecules, such as iodine and p-bromanil, also presents interesting mechanistic questions. researchgate.net Spectroscopic studies have shown that thiazolidine-2-thione can form charge-transfer complexes. researchgate.net In the case of p-bromanil, a substitution reaction occurs after the initial complex formation, along with a redox reaction where the thiazolidine-2-thione is oxidized to a thiazole (B1198619). researchgate.net Elucidating the precise sequence of these events and the nature of the intermediates is an area for future investigation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide experimental work. For 5-Methylthiazolidine-2-thione, computational modeling can provide a deeper understanding of its electronic structure, reactivity, and interactions with other molecules.

Density Functional Theory (DFT) has been employed to analyze the electronic configuration of thiazolidine-2-thione derivatives, revealing information about molecular orbital characteristics and electron distribution. smolecule.com Such calculations can help to rationalize observed reactivity and predict the outcomes of unknown reactions. For example, DFT calculations have been used to support the proposed mechanism for the DABCO-catalyzed cyclization of propargylamines with carbon disulfide, identifying the nucleophilic attack as the rate-determining step. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be applied to thiazolidine-2-thione derivatives. smolecule.com QSAR models establish correlations between the molecular descriptors of a series of compounds and their biological or chemical properties. smolecule.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced characteristics. smolecule.com The development of robust QSAR models for 5-Methylthiazolidine-2-thione and its analogs could accelerate the discovery of new materials and functional molecules.

Molecular docking studies are particularly useful for understanding the interactions of thiazolidine-2-thione derivatives with biological targets or in material science applications. smolecule.com These computational simulations can predict binding affinities and interaction modes, providing a molecular-level understanding of their function. smolecule.com For example, molecular docking has been used to investigate the interaction of thiazolidine-2-thione derivatives with proteins. smolecule.com

Future computational work could focus on developing more accurate and predictive models for the properties of 5-Methylthiazolidine-2-thione. This could involve the use of higher-level quantum mechanical methods, the development of more sophisticated QSAR models, and the application of molecular dynamics simulations to study the dynamic behavior of these molecules in different environments.

Expanding Non-Medical Applications and Material Innovations

While much of the research on thiazolidine derivatives has been driven by their potential medicinal applications, there is a growing interest in their use in non-medical fields, particularly in material science and as corrosion inhibitors.

Corrosion Inhibition